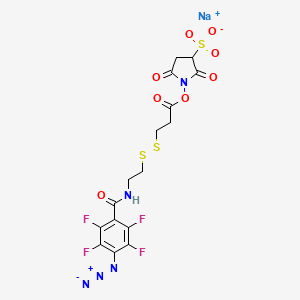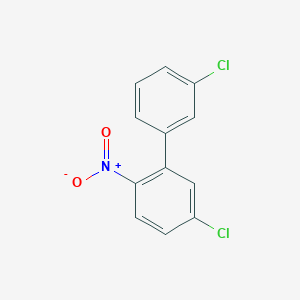
6-Iodopyridine-3-carbaldehyde
Descripción general
Descripción
6-Iodopyridine-3-carbaldehyde is a heterocyclic aromatic organic compound characterized by the presence of an iodine atom at the 6th position and a formyl group at the 3rd position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Halogenation: One common synthetic route involves the halogenation of pyridine derivatives. The iodination of pyridine-3-carbaldehyde can be achieved using iodine in the presence of an oxidizing agent such as nitric acid.
Formylation: Another approach is the formylation of 6-iodopyridine using reagents like Vilsmeier-Haack reagent (DMF and POCl₃).
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and formylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: 6-Iodopyridine-3-carboxylic acid
Reduction: 6-Iodopyridine-3-ol
Substitution: Various substituted pyridines depending on the nucleophile used.
Mecanismo De Acción
Target of Action
It’s worth noting that pyridine derivatives, such as 6-iodopyridine-3-carbaldehyde, are often used in the synthesis of various pharmaceutical compounds . These compounds can interact with a wide range of biological targets, depending on their specific structures and functional groups .
Mode of Action
It’s known that pyridine derivatives can interact with their targets in various ways, such as through hydrogen bonding, pi-pi stacking, and electrostatic interactions . These interactions can lead to changes in the target’s structure or function, potentially leading to therapeutic effects .
Biochemical Pathways
It’s known that indole derivatives, which are structurally similar to pyridine derivatives, can affect various biological pathways . For example, they can influence the metabolism of tryptophan, a key amino acid involved in the production of several important biological molecules .
Pharmacokinetics
The adme properties of a molecule are crucial in determining its bioavailability and overall pharmacological profile . Factors such as the molecule’s size, charge, lipophilicity, and chemical stability can all influence its ADME properties .
Result of Action
It’s known that pyridine derivatives can have various effects at the molecular and cellular level, depending on their specific structures and targets . For example, some pyridine derivatives have been shown to have anticancer activity, potentially by interacting with DNA and inducing apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules or ions in the environment . For example, the stability of pyridine derivatives can be affected by exposure to light, heat, or certain chemical reagents .
Aplicaciones Científicas De Investigación
6-Iodopyridine-3-carbaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparación Con Compuestos Similares
6-Bromopyridine-3-carbaldehyde
6-Chloropyridine-3-carbaldehyde
6-Iodopyridine-2-carbaldehyde
Uniqueness: 6-Iodopyridine-3-carbaldehyde is unique due to the presence of the iodine atom, which can impart different chemical properties compared to its bromo- and chloro- counterparts
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
6-iodopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXFNWUQVDZJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704428 | |
| Record name | 6-Iodopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817618-55-6 | |
| Record name | 6-Iodopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Thiazolo[4,5-c]pyridin-2-ol](/img/structure/B1505274.png)




